

detailed experimental procedure for the synthesis of 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodobenzene-1,3-diol

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Application Notes and Protocols: Synthesis of 2-Iodobenzene-1,3-diol

Abstract

This document provides a detailed experimental protocol for the synthesis of **2-Iodobenzene-1,3-diol**, also known as 2-iodoresorcinol. The synthesis involves the regioselective iodination of resorcinol using iodine and sodium bicarbonate in an aqueous medium. This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. The procedure has been compiled from established literature and offers a reliable method for obtaining the target compound with a good yield.

Introduction

2-Iodobenzene-1,3-diol is a valuable organic intermediate used in the synthesis of more complex molecules, including specialty chemicals and pharmacologically active compounds.^[1] Its structure, featuring both hydroxyl and iodo functional groups, makes it a versatile building block for various chemical transformations, such as cross-coupling reactions.^[1] The synthesis of **2-Iodobenzene-1,3-diol** is achieved through the electrophilic aromatic substitution of resorcinol. The reaction conditions, including temperature and pH, are critical for achieving regioselectivity and a high yield of the desired 2-iodo isomer over other possible products like 4-iodoresorcinol or di-iodinated species.^[2]

This protocol details a widely used and effective method employing elemental iodine as the iodinating agent and sodium bicarbonate as a base. The reaction is performed at a controlled temperature to favor the formation of the desired product.

Reaction Scheme

Reactants: Resorcinol (1,3-dihydroxybenzene), Iodine (I_2), Sodium Bicarbonate ($NaHCO_3$)

Product: **2-Iodobenzene-1,3-diol** Mechanism: Electrophilic Aromatic Substitution

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Experimental Protocol

This procedure is based on a well-established method for the synthesis of 2-iodoresorcinol.[\[2\]](#)
[\[3\]](#)

3.1 Materials and Equipment

- Chemicals:
 - Resorcinol ($C_6H_6O_2$)
 - Iodine (I_2)
 - Sodium Bicarbonate ($NaHCO_3$)
 - Distilled Water (H_2O)

- Ethyl Acetate (EtOAc)
- 10% aqueous Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Chloroform (CHCl_3)
- Equipment:
 - 250 mL round-bottomed flask
 - Magnetic stirrer and stir bar
 - Ice-water bath and ice/ethanol bath
 - Spatula
 - Separatory funnel
 - Rotary evaporator
 - Buchner funnel and filter paper
 - Beakers and graduated cylinders

3.2 Procedure

- Preparation of Reaction Mixture:
 - In a 250-mL round-bottomed flask equipped with a magnetic stir bar, add resorcinol (7.27 g, 66.0 mmol) and iodine (17.92 g, 70.6 mmol) to distilled water (46 mL).^[2]
 - Place the flask in an ice-water bath to cool the mixture to 0 °C.
- Iodination Reaction:

- While stirring vigorously, slowly add sodium bicarbonate (6.16 g, 73.3 mmol) in small portions over 5 minutes.^[2] Caution: Vigorous gas (CO₂) evolution will occur.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 20 minutes.
- Continue stirring for an additional 10 minutes. The mixture will become a brown slurry.^[2]
- Work-up and Extraction:
 - Transfer the reaction mixture to a separatory funnel.
 - Extract the product with ethyl acetate (3 x 50 mL).^[2]
 - Combine the organic layers.
 - Wash the combined organic extract sequentially with 10% aqueous sodium thiosulfate solution (to remove unreacted iodine) and then with brine.^[2]
 - Dry the organic layer over anhydrous sodium sulfate.
- Isolation of Crude Product:
 - Filter off the drying agent (sodium sulfate).
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.^[2]
- Purification:
 - Add chloroform (20 mL) to the solid residue and cool the mixture to -10 °C using an ice/ethanol bath.
 - Triturate (grind) the solid in the cold chloroform for 10-30 minutes.^{[2][4]}
 - Filter the purified solid using a Buchner funnel and wash the precipitate with cold (-10 °C) chloroform (20 mL).^[2]

- A second crop of the product can be obtained by concentrating the filtrate and repeating the trituration process with a smaller volume of cold chloroform.[2]
- Dry the final product under vacuum. The product should be stored in a dark bottle at 5 °C as it may slowly decompose upon exposure to light at room temperature.[2]

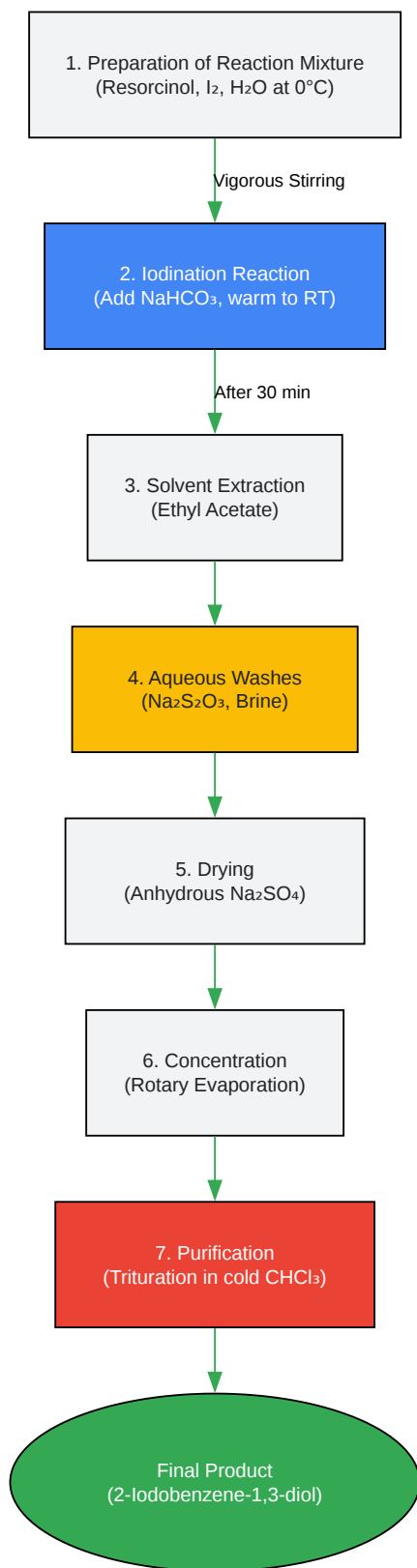
Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

Parameter	Value	Reference
Reactants		
Resorcinol	7.27 g (66.0 mmol)	[2]
Iodine	17.92 g (70.6 mmol, ~1.07 eq)	[2]
Sodium Bicarbonate	6.16 g (73.3 mmol, ~1.11 eq)	[2]
Product		
Chemical Name	2-Iodobenzene-1,3-diol	
Molecular Formula	C ₆ H ₅ IO ₂	[5]
Molecular Weight	236.01 g/mol	[5]
Yield		
Theoretical Yield	~15.58 g	
Actual Yield (Combined)	10.3 g - 11.67 g	[2]
Percent Yield	66% - 75%	[2]
Characterization		
Appearance	Cream-colored to white solid	[2][4]
¹ H NMR (DMSO-d ₆)	δ 6.33 (d, 2H), 6.93 (t, 1H), 10.03 (s, 2H)	[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **2-Iodobenzene-1,3-diol**.



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Caption: Workflow for the synthesis of **2-Iodobenzene-1,3-diol**.

Safety Precautions

- Iodine: Toxic and corrosive. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Chloroform: Harmful if swallowed or inhaled and is a suspected carcinogen. Use only in a well-ventilated fume hood.
- Ethyl Acetate: Flammable liquid and vapor. Keep away from heat and open flames.
- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

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- To cite this document: BenchChem. [detailed experimental procedure for the synthesis of 2-Iodobenzene-1,3-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297929#detailed-experimental-procedure-for-the-synthesis-of-2-iodobenzene-1-3-diol]

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